6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a bicyclic [1,2]oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 3, and a 3,5-dimethoxyphenyl carboxamide moiety at position 2.
The compound’s molecular formula is inferred to be C₂₁H₂₂N₃O₄ (molecular weight ~380.42 g/mol), based on structural analogs documented in patents and chemical databases. For example, the closely related compound 6-cyclopropyl-N-(2-methoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS 949790-71-0) has a molecular formula of C₁₉H₁₉N₃O₃ (337.37 g/mol) . The presence of the 3,5-dimethoxyphenyl group in the target compound likely enhances its pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler aryl substituents.
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-10-17-15(9-16(11-4-5-11)21-19(17)26-22-10)18(23)20-12-6-13(24-2)8-14(7-12)25-3/h6-9,11H,4-5H2,1-3H3,(H,20,23) |
InChI Key |
KXWLEIPVPJKSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common approach is the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2 . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Biological Research: It has been investigated as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen.
Material Science: The unique structural properties of this compound make it a candidate for various material science applications.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones . The exact molecular interactions and pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 3,5-dimethoxyphenyl group provides better aqueous solubility compared to the 2-methoxybenzyl analog (CAS 949790-71-0), which may suffer from steric hindrance and reduced polarity .
- The trifluoromethyl-containing analog (CAS 1018166-25-0) exhibits higher lipophilicity (logP ~3.2), limiting its use in hydrophilic environments .
Biological Activity :
- The morpholine derivative (CAS 1170410-77-1) demonstrates enhanced blood-brain barrier penetration due to its smaller size and basic nitrogen, making it suitable for CNS-targeted therapies .
- The target compound’s cyclopropyl group may confer metabolic stability by resisting oxidative degradation, a common issue in ethyl- or methyl-substituted analogs .
Synthetic Accessibility :
- Derivatives with trifluoromethyl or pyrazole substituents (e.g., CAS 1018166-25-0) require multi-step synthesis involving hazardous reagents, whereas the target compound’s synthesis (via amide coupling of preformed oxazolo-pyridine intermediates) is more scalable .
Pharmacokinetic and Toxicity Profiles
Limited toxicity data are available for the target compound, but insights can be drawn from analogs:
- Hepatotoxicity : Morpholine-containing derivatives (e.g., CAS 1170410-77-1) show moderate hepatotoxicity in preclinical models, likely due to morpholine ring oxidation .
- CYP Inhibition : The 3,5-dimethoxyphenyl group in the target compound may reduce CYP3A4 inhibition compared to analogs with bulkier aryl groups .
Biological Activity
6-Cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazolo-pyridine class, characterized by a unique cyclopropyl group and methoxy-substituted phenyl moiety. Its chemical structure can be represented as follows:
- IUPAC Name : 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Molecular Formula : C_{17}H_{18}N_{2}O_{3}
- Molecular Weight : 298.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various signaling pathways, particularly those implicated in inflammation and cancer progression. The compound may act as an inhibitor of certain enzymes or receptors that play critical roles in these processes.
Pharmacological Effects
Research indicates that 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of related compounds, it was found that derivatives with similar structures could significantly downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential for 6-cyclopropyl-N-(3,5-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide to exert similar effects through inhibition of NF-kB signaling pathways.
- Anticancer Activity : A recent investigation into the anticancer properties revealed that this compound could effectively inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. The mechanism involved induction of apoptosis and modulation of cell cycle regulators such as cyclin D1.
- Neuroprotective Properties : In neuroprotection studies involving SH-SY5Y cells exposed to oxidative stressors, the compound demonstrated significant protective effects by reducing markers of apoptosis and maintaining mitochondrial integrity. This suggests its potential utility in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
